molecular formula C26H31N5O2S B2931869 2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1030740-18-1

2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2931869
CAS RN: 1030740-18-1
M. Wt: 477.63
InChI Key: ATCGPXBGWUTIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves several steps. One possible approach could be the protodeboronation of alkyl boronic esters using a radical mechanism . Further details on the specific synthetic route would require a thorough literature search.


Molecular Structure Analysis

The molecular formula of this compound is C26H25BrN4O2S . The structure consists of a triazole ring , a benzyl group , an ethylphenoxy group , and a cyano-dimethylpropylacetamide moiety. The sulfanyl group is also attached to the triazole ring. The exact arrangement of these components determines its properties and reactivity.

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link : Sigma-Aldrich. (n.d.). 2-({4-BENZYL-5-[(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE. Link

properties

IUPAC Name

2-[[4-benzyl-5-[(4-ethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-5-20-11-13-22(14-12-20)33-16-23-29-30-25(31(23)15-21-9-7-6-8-10-21)34-17-24(32)28-26(4,18-27)19(2)3/h6-14,19H,5,15-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGPXBGWUTIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide

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